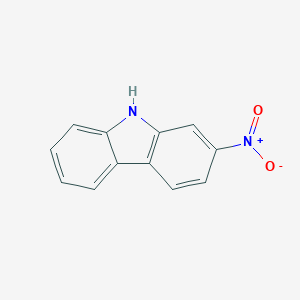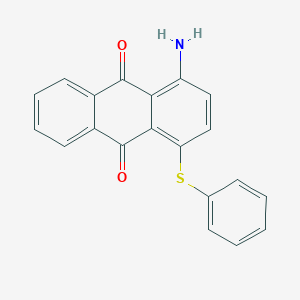
9,10-Anthracenedione, 1-amino-4-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1-amino-4-(phenylthio)- is a chemical compound that has gained significant attention in scientific research. This compound is commonly used in the synthesis of various organic molecules and has shown potential in various biological applications.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-(phenylthio)- is not fully understood. However, it is believed to act as an electron acceptor and a radical scavenger. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes.
Biochemische Und Physiologische Effekte
Studies have shown that 9,10-Anthracenedione, 1-amino-4-(phenylthio)- has various biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 9,10-Anthracenedione, 1-amino-4-(phenylthio)- in lab experiments is its versatility. This compound can be used as a building block in the synthesis of various organic molecules, making it a valuable tool in organic chemistry research. However, one limitation of using this compound is its potential toxicity. Care must be taken when handling this compound, as it can be harmful if ingested or inhaled.
Zukünftige Richtungen
There are several future directions for research involving 9,10-Anthracenedione, 1-amino-4-(phenylthio)-. One potential area of research is the development of new drugs based on this compound. It has shown promise in the treatment of cancer, and further research could lead to the development of more effective treatments. Another area of research is the study of the mechanism of action of this compound. Understanding how it works at a molecular level could lead to the development of more targeted therapies. Finally, research could focus on the synthesis of new organic molecules using 9,10-Anthracenedione, 1-amino-4-(phenylthio)- as a building block. This could lead to the development of new materials with unique properties and applications.
Conclusion:
In conclusion, 9,10-Anthracenedione, 1-amino-4-(phenylthio)- is a valuable compound in scientific research. Its versatility and potential in the development of new drugs make it an important tool in organic chemistry and biomedical research. While there are limitations to its use, the potential benefits make it an area of continued research and development.
Synthesemethoden
The synthesis of 9,10-Anthracenedione, 1-amino-4-(phenylthio)- involves the reaction of 9,10-anthraquinone with thiophenol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the final product. This synthesis method is widely used in laboratories and has been optimized for maximum yield and purity.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 1-amino-4-(phenylthio)- has been extensively studied for its potential in various scientific research applications. This compound has shown promise in the development of new drugs, as well as in the study of biological processes. It has been used as a building block in the synthesis of various organic molecules, including quinones, anthraquinones, and dyes.
Eigenschaften
CAS-Nummer |
13483-52-8 |
|---|---|
Produktname |
9,10-Anthracenedione, 1-amino-4-(phenylthio)- |
Molekularformel |
C20H13NO2S |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
1-amino-4-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H13NO2S/c21-15-10-11-16(24-12-6-2-1-3-7-12)18-17(15)19(22)13-8-4-5-9-14(13)20(18)23/h1-11H,21H2 |
InChI-Schlüssel |
LTOKWJHRFGVTLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Andere CAS-Nummern |
13483-52-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



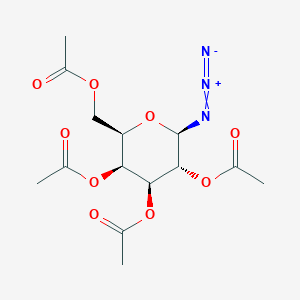
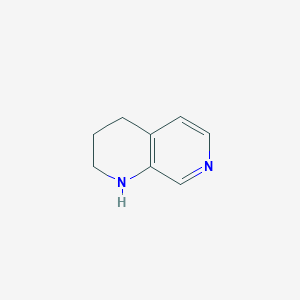
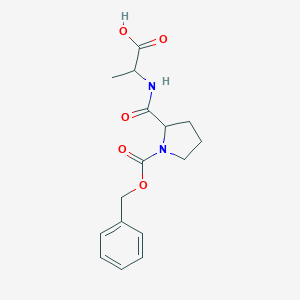

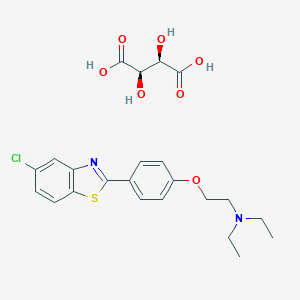
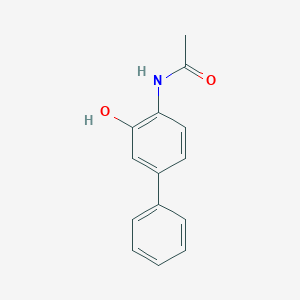
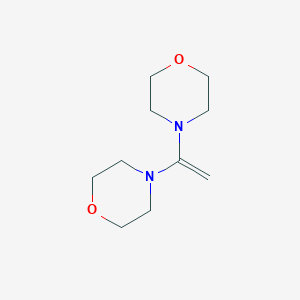
![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)
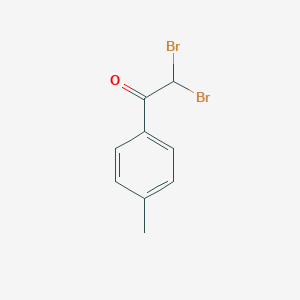
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)
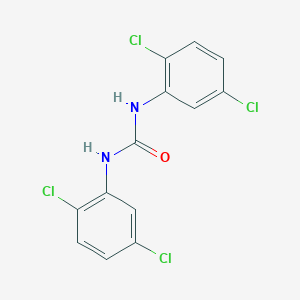
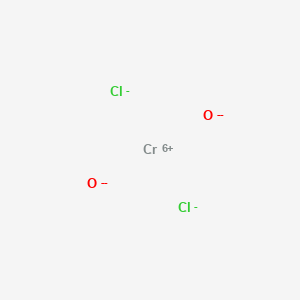
![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)
